molecular formula C14H17NO3 B270528 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid

Cat. No. B270528
M. Wt: 247.29 g/mol
InChI Key: FAXQLWKQWVJTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid, also known as TBNB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of cancer cells. 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and pyruvate kinase, which are involved in the glycolytic pathway of cancer cells.
Biochemical and Physiological Effects
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid in lab experiments is its selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological systems. However, one limitation is that 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the research of 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid. One area of interest is the development of new drugs for the treatment of cancer using 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid as a lead compound. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid in vivo. Finally, the development of new fluorescent probes based on 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid for the detection of other metal ions is an area of potential research.

Synthesis Methods

The synthesis of 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid involves the reaction of 5,6,7,8-tetrahydronaphthalene-1-amine with 4-oxo-4-(2-oxo-2-phenylethyl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid in high purity and yield.

Scientific Research Applications

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been found to have potential applications in various scientific research areas. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for the detection of copper ions in biological systems.
Another area of research where 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has shown promise is in the development of new drugs for the treatment of cancer. 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer drugs.

properties

Product Name

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butanoic acid

InChI

InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H,15,16)(H,17,18)

InChI Key

FAXQLWKQWVJTAO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCC(=O)O

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCC(=O)O

Origin of Product

United States

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